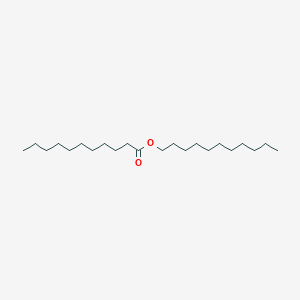![molecular formula C19H26P2S B14648660 {[Di(propan-2-yl)phosphanyl]methyl}(diphenyl)sulfanylidene-lambda~5~-phosphane CAS No. 54006-31-4](/img/structure/B14648660.png)
{[Di(propan-2-yl)phosphanyl]methyl}(diphenyl)sulfanylidene-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[Di(propan-2-yl)phosphanyl]methyl}(diphenyl)sulfanylidene-lambda~5~-phosphane is a tertiary phosphine compound. Tertiary phosphines are a class of organophosphorus compounds that contain a phosphorus atom bonded to three organic groups. These compounds are widely used in various fields, including catalysis, organic synthesis, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[Di(propan-2-yl)phosphanyl]methyl}(diphenyl)sulfanylidene-lambda~5~-phosphane typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This approach is widely used due to its versatility and efficiency.
Industrial Production Methods
In industrial settings, the production of tertiary phosphines often involves large-scale reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
{[Di(propan-2-yl)phosphanyl]methyl}(diphenyl)sulfanylidene-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphorus atom attacks an electrophilic substrate.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted phosphines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
{[Di(propan-2-yl)phosphanyl]methyl}(diphenyl)sulfanylidene-lambda~5~-phosphane has several scientific research applications:
Biology: The compound is studied for its potential use in biological systems, including as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug delivery agent.
Mécanisme D'action
The mechanism of action of {[Di(propan-2-yl)phosphanyl]methyl}(diphenyl)sulfanylidene-lambda~5~-phosphane involves its ability to act as a nucleophile, attacking electrophilic substrates. This nucleophilic attack is facilitated by the lone pair of electrons on the phosphorus atom, which can form a bond with an electrophilic center. The compound can also participate in coordination chemistry, forming complexes with transition metals and influencing their reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: Another widely used tertiary phosphine with three phenyl groups attached to the phosphorus atom.
Tris(2-methoxyphenyl)phosphine: A tertiary phosphine with three methoxyphenyl groups attached to the phosphorus atom.
Tris(4-methylphenyl)phosphine: A tertiary phosphine with three methylphenyl groups attached to the phosphorus atom.
Uniqueness
{[Di(propan-2-yl)phosphanyl]methyl}(diphenyl)sulfanylidene-lambda~5~-phosphane is unique due to its specific combination of substituents, which can influence its reactivity and applications. The presence of both propan-2-yl and diphenyl groups provides a balance of steric and electronic properties, making it a versatile ligand in various catalytic processes .
Propriétés
Numéro CAS |
54006-31-4 |
|---|---|
Formule moléculaire |
C19H26P2S |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
di(propan-2-yl)phosphanylmethyl-diphenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C19H26P2S/c1-16(2)20(17(3)4)15-21(22,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14,16-17H,15H2,1-4H3 |
Clé InChI |
NBKRYALPSGOXHF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)P(CP(=S)(C1=CC=CC=C1)C2=CC=CC=C2)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



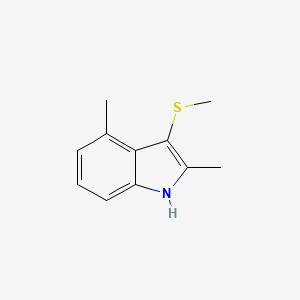

![2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-morpholin-4-ylethanone;ethanesulfonic acid](/img/structure/B14648591.png)
![4-[(E)-(1-Oxo-2-phenyl-3H-1lambda~5~-indol-3-ylidene)amino]benzonitrile](/img/structure/B14648592.png)

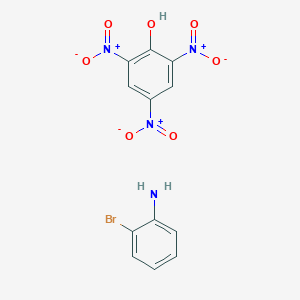
![2-{4-[2-([1,1'-Biphenyl]-4-yl)ethenyl]phenyl}-1-methyl-1H-indole](/img/structure/B14648610.png)
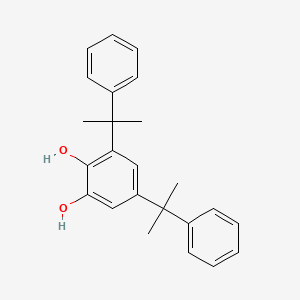
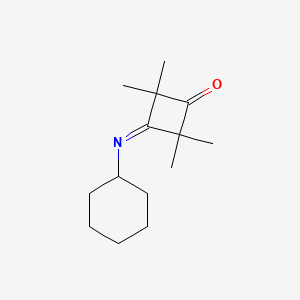
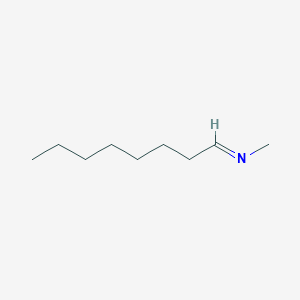
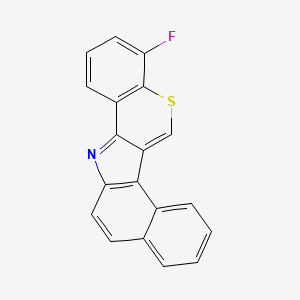
![Silane, [(1,1-diphenyl-3-butenyl)oxy]trimethyl-](/img/structure/B14648646.png)
